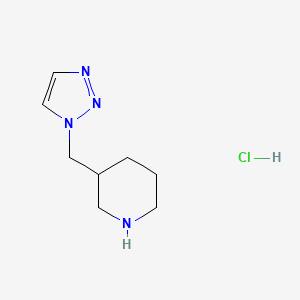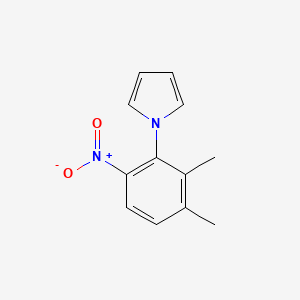
3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride
説明
“3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C8H15ClN4 . It is a product that can be purchased from various suppliers .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, which is a core component of the compound, has been a subject of extensive research. The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . One of the popular methods is the click chemistry approach .Molecular Structure Analysis
The molecular structure of “this compound” consists of a piperidine ring attached to a 1,2,3-triazole ring via a methylene bridge .Chemical Reactions Analysis
The 1,2,3-triazole moiety interacts with β-tubulin via H-bonding with numerous amino acids . This interaction could potentially influence the chemical reactions involving the compound.Physical And Chemical Properties Analysis
1,2,3-triazoles, including “this compound”, are known for their high chemical stability. They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature. They also possess aromatic character, strong dipole moment (4.8–5.6 Debye), and hydrogen bonding ability .科学的研究の応用
Drug Discovery
1,2,3-Triazoles, including derivatives like 3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride , are widely used in drug discovery due to their diverse biological activities. They have been explored for potential anti-inflammatory, antimicrobial, antitubercular, antitumoral, and antiviral properties .
Organic Synthesis
These compounds serve as important intermediates in organic synthesis. Their unique chemical structure allows for various chemical reactions that can lead to the creation of complex molecules for pharmaceuticals and agrochemicals .
Polymer Chemistry
In polymer chemistry, triazole derivatives are utilized to modify polymers or create new polymer structures with desired physical and chemical properties .
Supramolecular Chemistry
The triazole ring can act as a building block in supramolecular chemistry for constructing larger molecular assemblies through non-covalent interactions .
Bioconjugation
Triazoles are used in bioconjugation to link biomolecules together or attach them to surfaces or other materials for biomedical applications .
Chemical Biology
In chemical biology, these compounds are used to probe biological systems and understand the chemical basis of biological processes .
Fluorescent Imaging
Some triazole derivatives exhibit fluorescent properties and are used in imaging techniques to visualize biological processes .
Materials Science
Due to their stability and versatile reactivity, triazoles find applications in materials science for creating functional materials with specific properties .
作用機序
While the specific mechanism of action for “3-(1H-1,2,3-triazol-1-ylmethyl)piperidine hydrochloride” is not explicitly mentioned in the search results, 1,2,3-triazoles are known to exhibit a wide range of biological activities . They have found applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
特性
IUPAC Name |
3-(triazol-1-ylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.ClH/c1-2-8(6-9-3-1)7-12-5-4-10-11-12;/h4-5,8-9H,1-3,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHJNKANQNRQGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CN=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Bromo-4-[chloro(difluoro)-methoxy]-2-nitro-benzene](/img/structure/B1404756.png)

![(S)-{5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl}(6-methoxyquinolin-4-yl)methanamine trihydrochloride](/img/structure/B1404760.png)
![(S,S)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane](/img/structure/B1404763.png)

![4-(pyridin-3-yl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404765.png)


![O-[3-(trifluoromethyl)pyridin-2-yl]hydroxylamine](/img/structure/B1404771.png)
![methyl (2S)-2-acetamido-3-[4-(morpholin-4-yl)phenyl]propanoate >98%ee](/img/structure/B1404772.png)
![(2E)-1-[2-(4-chlorophenyl)-1,3-thiazol-5-yl]-3-(pyridin-2-yl)prop-2-en-1-one](/img/structure/B1404775.png)
![4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine](/img/structure/B1404776.png)
![[3-(4-Nitro-phenyl)-pyrazol-1-yl]-acetic acid tert-butyl ester](/img/structure/B1404777.png)
![2-(4-Nitro-phenyl)-5-trifluoromethyl-[1,3,4]oxadiazole](/img/structure/B1404778.png)